Phosphenimidous amide, n,n'-diphenyl-
Description
"Phosphenimidous amide, N,N'-diphenyl-" is a phosphorus-containing amide derivative characterized by a central phosphine-imidous amide core substituted with two phenyl groups at the nitrogen atoms. These derivatives are synthesized via copper-catalyzed reactions using ligands like (R,R)-BozPHOS, yielding stereocontrolled products with applications in catalysis and medicinal chemistry . The diphenyl groups enhance lipophilicity, as seen in related compounds where diphenyl substituents on amide chains increase logPo/w values .
Properties
CAS No. |
5679-59-4 |
|---|---|
Molecular Formula |
C12H11N2P |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
N-phenyliminophosphanylaniline |
InChI |
InChI=1S/C12H11N2P/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H,(H,13,14) |
InChI Key |
ZZRVACZASGFDFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Markovski’s General Method for Phosphenodiimidic Amides
Markovski et al. (1979) developed a foundational protocol for synthesizing phosphenodiimidic amides, adaptable to N,N'-diphenyl derivatives. The method involves reacting aniline with phosphorus trichloride (PCl₃) in anhydrous conditions, followed by sequential treatment with secondary amines. For N,N'-diphenyl substitution, two equivalents of aniline are used:
Critical parameters include:
-
Temperature : Maintained at −10°C to 0°C to prevent side reactions.
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility.
-
Work-up : Neutralization with aqueous sodium bicarbonate to remove HCl byproducts.
This method is scalable but requires strict moisture control to avoid hydrolysis of PCl₃.
Phosphoramidite Intermediate Route
A modified approach uses diphenyl phosphorazidate (DPPA) as a phosphorylating agent. As reported in TCIChemicals’ protocol, DPPA reacts with aromatic amines under basic conditions:
Advantages :
-
Mild conditions (room temperature).
-
Avoids hazardous PCl₃ handling.
Limitations : -
Requires stoichiometric triethylamine, increasing cost.
Solvent-Free Condensation Strategies
Three-Component Reaction
Inspired by solvent-free pseudo-Betti product synthesis, a one-pot method was adapted for N,N'-diphenylphosphenimidous amide. Aniline and phosphorus oxychloride (POCl₃) are heated with a catalytic amount of MgSO₄ at 80°C:
Key observations :
-
Elimination of solvents reduces reaction time (30–120 min).
Organosilicon-Mediated Synthesis
Trimethylsilyl Reagent Approach
Organosilicon derivatives enhance electrophilicity at phosphorus, facilitating amine coupling. A representative procedure involves trimethylsilyl chloride (TMSCl) and aniline :
Conditions :
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
Phosphorylation Dynamics
The reaction of PCl₃ with amines proceeds via a nucleophilic substitution mechanism. The first amine attacks phosphorus, forming a P–N bond, followed by HCl elimination. Excess amine ensures complete substitution.
Chemical Reactions Analysis
Phosphenimidous amide, N,N’-diphenyl- undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, forming phosphoramidates and phosphinamides.
Common reagents used in these reactions include molecular iodine, hydrogen peroxide, tris(trimethylsilyl)silane, and azobisisobutyronitrile . The major products formed from these reactions are phosphoramidates, phosphinamides, and other related compounds .
Scientific Research Applications
Phosphenimidous amide, N,N’-diphenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various phosphinic amides and phosphoramidates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphenimidous amide, N,N’-diphenyl- involves its ability to form stable phosphorus-nitrogen bonds. This interaction can influence various molecular targets and pathways, depending on the specific application. For example, in oxidation reactions, the compound acts as a substrate that undergoes transformation in the presence of oxidizing agents .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key physicochemical parameters of "Phosphenimidous amide, N,N'-diphenyl-" with structurally related compounds:
Key Observations :
- Lipophilicity: Diphenyl substituents consistently increase logPo/w values, as seen in quinoxaline derivatives (logPo/w = 4.5–5.0 for diphenyl amides) .
- Molecular Weight : Phosphine-based amides (e.g., P,P-diphenylphosphinic amide) are lighter (~230–250 g/mol) compared to traditional amide inhibitors (~370 g/mol) .
Enzyme Inhibition Profiles
- FabI Inhibitors : Diphenyl-class compounds (e.g., triclosan) show moderate enzyme inhibition (EF 1% = 5–10%), outperformed by imidazole derivatives (EF 1% = 15–20%) but preferred for scaffold diversity in drug discovery .
- c-Met Inhibitors: N-monosubstituted amides (e.g., 22f, IC₅₀ = 405.5 nM) are more potent than N,N′-disubstituted analogs, suggesting steric hindrance negatively impacts binding .
Q & A
What are the optimal synthetic routes for N,N'-diphenyl-phosphenimidous amide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves phosphoramidate intermediates and alkylation/arylation steps. Key steps include:
- Reagent Selection: Use of Cu(OTf)₂ as a catalyst for coupling reactions to enhance regioselectivity .
- Condition Control: Maintain temperatures between 0–25°C and pH 7–9 to minimize side reactions (e.g., hydrolysis). Inert atmospheres (N₂/Ar) are critical to prevent oxidation .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity.
Data Insight: Reactions with bulkier substituents (e.g., cyclohexyl) yield 27% aralkyl products, while smaller alkyl groups (e.g., ethyl) result in <2% yield and high starting material recovery (83–94%) .
How can structural integrity and purity be confirmed for N,N'-diphenyl-phosphenimidous amide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm) and P–N–H signals (δ 3.5–4.5 ppm) confirm substitution patterns.
- ³¹P NMR: A singlet near δ 20–25 ppm indicates a single phosphorus environment .
- Infrared (IR) Spectroscopy: Amide C=O stretches (1650–1680 cm⁻¹) and P–N vibrations (950–1100 cm⁻¹) validate bonding .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
What mechanisms explain divergent C–O vs. C–N bond cleavage in phosphoramide reactions?
Advanced Analysis:
DFT calculations reveal that C–O cleavage is favored in electron-deficient amides due to lower activation energy (ΔG‡ ≈ 25 kcal/mol), while C–N cleavage dominates in sterically hindered systems (ΔG‡ ≈ 30 kcal/mol) .
Experimental Validation:
- Electrophilic Substitution: AlCl₃-mediated reactions with benzene show N–C cleavage in primary amines (45% aralkyl yield) but not in secondary amines (e.g., diethylamide yields 2% ethylbenzene) .
How should researchers address contradictions in reaction yields across similar substrates?
Case Study:
- Data Conflict: Diethyl N,N-dicyclohexylphosphoramidate yields 0% aralkyl, while diphenyl N-cyclohexyl-phosphoramidate yields 27% phenylcyclohexane .
Resolution Strategy:- Steric Analysis: Bulky groups (e.g., cyclohexyl) hinder nucleophilic attack, favoring N–C cleavage.
- Electronic Effects: Electron-withdrawing substituents (e.g., phenyl) stabilize transition states, enhancing reactivity.
- Side Reactions: Monitor for disproportionation (e.g., hydrocarbon formation from aralkyl intermediates) .
What computational tools predict reaction outcomes for phosphoramide functionalization?
Advanced Methodology:
- DFT Modeling: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to map energy profiles for C–O/C–N cleavage pathways .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., N,N-dimethylacetamide) on reaction kinetics .
What experimental design factors are critical for scaling up synthesis?
Key Considerations:
- Catalyst Loading: Optimize Cu(OTf)₂ to 5–10 mol% to balance cost and efficiency .
- Safety Protocols: Handle diphenyl phosphoryl azide (explosive risk) in diluted solutions under inert atmospheres .
- Workup Efficiency: Use aqueous extraction (pH 2–3) to isolate amides from unreacted amines .
How can selectivity be achieved in amide bond difunctionalization?
Mechanistic Insight:
- Deoxygenative Alkynylation: Employ terminal alkynes and Pd/Cu bimetallic systems for C–O bond activation.
- Deaminative Alkynylation: Use Ni catalysts with propargyl bromides to target C–N bonds .
What challenges arise in spectroscopic characterization of phosphoramides?
Technical Limitations:
- Signal Overlap: Aromatic protons in diphenyl groups obscure NH/PH signals in ¹H NMR. Use ¹H-³¹P HMBC for clarity .
- Dynamic Effects: Rotamers in solution broaden IR peaks; low-temperature (-40°C) NMR mitigates this .
What purification techniques maximize yield without compromising purity?
Protocol:
- Recrystallization: Use ethanol/water (7:3 v/v) for high recovery (>85%) .
- HPLC: Reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) resolve diastereomers .
How does steric hindrance influence stability under acidic/basic conditions?
Stability Profile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
